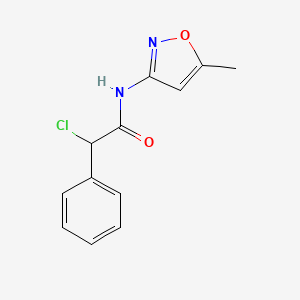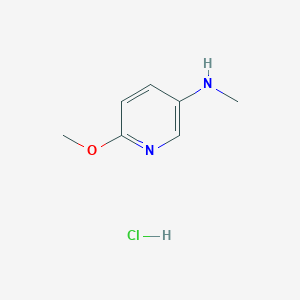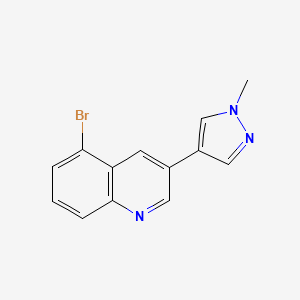
(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-Methyl 3-bromo-2-methyl-3-phenylacrylate” is a chemical compound that can be purchased for pharmaceutical testing . It is often used in research settings .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11BrO2 . The InChI code is 1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 255.11 . It is stored in an inert atmosphere at 2-8°C . The physical form can be either solid or liquid .科学的研究の応用
Synthetic Utility in Organic Chemistry The compound (E)-Methyl 3-bromo-2-methyl-3-phenylacrylate serves as a versatile intermediate in organic synthesis. For instance, it is utilized in the bromination–dehydrobromination process to yield structurally related compounds through reactions with dimethyl malonate and methyl acetoacetate, demonstrating its role as a synthetic equivalent in Michael addition reactions (Vasin et al., 2016). This highlights its importance in the synthesis of complex organic molecules, potentially leading to new materials or pharmaceuticals.
Biological Activity Screening Research into novel N-(α-bromoacyl)-α-amino esters, which share structural similarities with this compound, has been conducted to explore their cytotoxic, anti-inflammatory, and antibacterial properties. Such studies aim to evaluate the potential of these compounds for therapeutic applications, though the specific compound has not been directly linked to this research (Yancheva et al., 2015).
Material Science Applications In the field of materials science, compounds structurally related to this compound are investigated for their utility in creating advanced materials. For example, bromophenol derivatives, which include compounds with similar bromo and phenyl groups, have been studied for their potential applications ranging from bioactive materials to novel electronic devices, although the direct application of this compound in this area has yet to be identified (Zhao et al., 2004).
Photochemistry and Photophysics Research into the photochemical and photophysical properties of compounds like this compound can lead to applications in photodynamic therapy and fluorescence imaging. Studies on related bromophenol and bromo-substituted compounds focus on understanding their singlet oxygen generation, fluorescence, and energy transfer properties, which are critical for developing new diagnostic and therapeutic tools (Pişkin et al., 2020).
Cancer Research Compounds with structural similarities to this compound have been evaluated for their potential as cancer therapeutics. Investigations into selective inhibitors for epigenetic enzymes present in cancer cells, utilizing bromo- and dibromo-methoxyphenyl derivatives, suggest avenues for developing targeted cancer treatments. Although the direct application of this compound in cancer research is not specified, the methodologies used could inform future studies on its potential uses (Valente et al., 2012).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and specific procedures to follow if swallowed or if it comes in contact with skin or eyes .
特性
IUPAC Name |
methyl (E)-3-bromo-2-methyl-3-phenylprop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(11(13)14-2)10(12)9-6-4-3-5-7-9/h3-7H,1-2H3/b10-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIOYGBYNTPFQMG-CSKARUKUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C1=CC=CC=C1)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C1=CC=CC=C1)\Br)/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

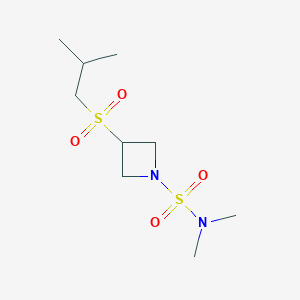
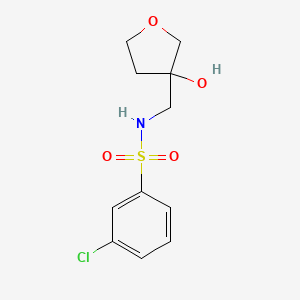
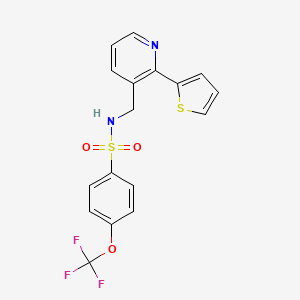
![6-((3-chlorobenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2535925.png)
![(1-(3-(naphthalen-1-yloxy)propyl)-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2535926.png)
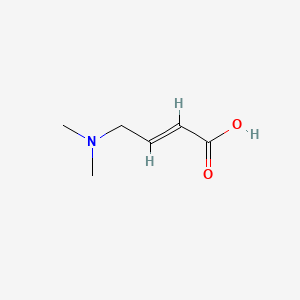
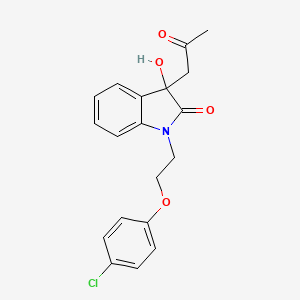
![N-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]benzamide](/img/structure/B2535932.png)


